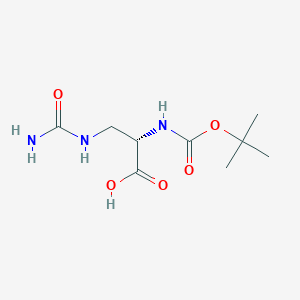
2-(Azepan-1-yl)propan-1-amine
Übersicht
Beschreibung
2-(Azepan-1-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a specialty product often used in proteomics research . The compound consists of an azepane ring attached to a propan-1-amine group, making it a versatile building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical intermediates.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)propan-1-amine typically involves the reaction of azepane with propan-1-amine under controlled conditions. One common method involves the use of ethyl glyoxylate oxime in ethanol, where the desired amine is added to the solution and stirred at 50°C overnight . The resulting precipitate is then filtered and washed with cold ethanol to obtain the final product.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in stock or on a backorder basis, ensuring high purity and quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-1-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Azepan-1-yl)propan-1-amine: Similar in structure but with a different position of the amine group.
(2-Azepan-1-yl-2-phenylethyl)amine: Contains a phenyl group attached to the azepane ring.
Uniqueness
2-(Azepan-1-yl)propan-1-amine is unique due to its specific structural configuration, which provides distinct chemical and biological properties. Its versatility as a building block and its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMREOZJKDEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


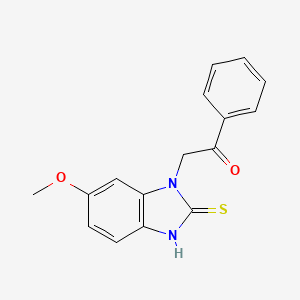
![3-(2-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B3165518.png)


![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)

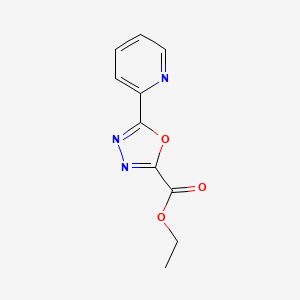
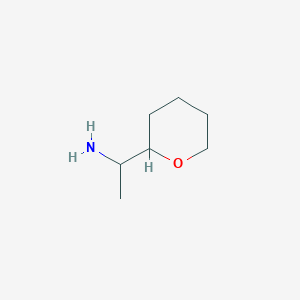


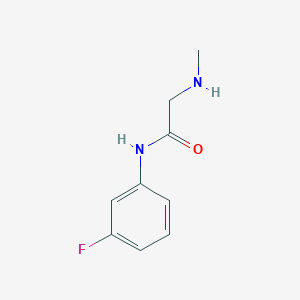

![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)
